(5-Bromo-7-chloroisoquinolin-1-yl)methanamine

Monoamine Oxidase A MAO-A Inhibitor Isoquinoline

Generic halogenated isoquinolines carry significant selectivity risks in MAO research. This compound delivers >55-fold MAO-B selectivity and sub-nanomolar potency. - IC50: 0.9 nM (hMAO-B), >55-fold selectivity over MAO-A - >232-fold species selectivity (human vs rat) enables translational studies - Regioselective scaffold for sequential cross-coupling (Suzuki, Buchwald-Hartwig)

Molecular Formula C10H8BrClN2
Molecular Weight 271.54 g/mol
Cat. No. B13330468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-7-chloroisoquinolin-1-yl)methanamine
Molecular FormulaC10H8BrClN2
Molecular Weight271.54 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C(=CC(=C2)Cl)Br)CN
InChIInChI=1S/C10H8BrClN2/c11-9-4-6(12)3-8-7(9)1-2-14-10(8)5-13/h1-4H,5,13H2
InChIKeyINIAOUIMOTXDNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromo-7-chloroisoquinolin-1-yl)methanamine: A Halogenated Isoquinoline Scaffold for Research and Procurement


(5-Bromo-7-chloroisoquinolin-1-yl)methanamine is a synthetic small molecule belonging to the halogenated isoquinoline family, characterized by a 5-bromo and 7-chloro substitution pattern on the isoquinoline core with a methanamine group at the 1-position . The compound (CAS: 2060034-30-0) has a molecular weight of 271.54 g/mol and is commercially available with ≥98% purity for research use . Its unique halogenation profile creates distinct electronic and steric properties that differentiate it from other mono- or di-halogenated isoquinoline analogs, making it a valuable building block in medicinal chemistry and a specific tool compound for probing enzyme selectivity, particularly in monoamine oxidase (MAO) research [1].

Halogenated isoquinoline scaffold for enzyme selectivity studies
5-bromo-7-chloro substitution pattern for SAR differentiation
MAO enzyme research tool (MAO-A/MAO-B selectivity context)

Why (5-Bromo-7-chloroisoquinolin-1-yl)methanamine Cannot Be Replaced by Generic Isoquinoline Analogs


Generic substitution of isoquinoline-based compounds in research settings is fraught with risk due to the profound impact of halogen substitution patterns on both target potency and selectivity. The specific 5-bromo-7-chloro arrangement in this compound confers a unique electronic landscape and steric profile that directly influences its binding mode to enzymes like monoamine oxidases (MAO-A and MAO-B) [1]. Replacing it with a 5,7-dichloro analog (both chlorines) or a mono-halogenated derivative (e.g., 5-bromo-only or 7-chloro-only) can lead to significant shifts in inhibitory potency and, critically, a complete inversion or loss of isoform selectivity [2]. This phenomenon, where halogen identity dictates selectivity between closely related targets, is well-documented in isoquinoline scaffolds and underscores that a compound's precise substitution is not interchangeable but rather a defining feature of its biological and chemical utility [2]. Therefore, procurement decisions must be guided by the specific quantitative differentiation data provided below to ensure experimental validity and reproducibility.

Halogen identity

Replacing Br with Cl at position 5 may significantly alter enzyme binding and potency.

Mono-halogenated analogs

Lack of dual substitution can eliminate isoform selectivity or shift preference.

Generic isoquinolines

Unsubstituted or non-specific halogenation may lose the MAO-B selectivity profile.

Quantitative Evidence for (5-Bromo-7-chloroisoquinolin-1-yl)methanamine Differentiation from Analogs


MAO-A Inhibition Potency: Differential Activity of the 5-Bromo-7-chloro Isoquinoline Scaffold

The target compound demonstrates moderate inhibitory activity against human recombinant MAO-A with an IC50 of 50 nM [1]. This contrasts with the closely related 5,7-dichloro analog (both chlorines), which shows significantly lower potency with an IC50 of >100 µM [2]. This >2000-fold difference in potency highlights that the presence of a bromine atom at the 5-position, rather than a second chlorine, is a critical determinant of MAO-A affinity.

MAO-A Inhibition
Head-to-head
Target IC50 50 nM vs 5,7-dichloro analog >100 µM (>2,000-fold)
Supports MAO-A affinity differentiation context
Recombinant human MAO-A, 20 min assay
Monoamine Oxidase A MAO-A Inhibitor Isoquinoline

MAO-B Selectivity: A >50-Fold Preference Over MAO-A Distinguishes This Scaffold

While active against MAO-A (IC50 = 50 nM), the compound exhibits far greater potency against human recombinant MAO-B with an IC50 of 0.9 nM [1]. This results in a >55-fold selectivity for MAO-B over MAO-A. In contrast, many structurally related isoquinoline analogs, such as N-methyl-6-methoxyisoquinolinium ion, are reported as selective MAO-A inhibitors (IC50 = 0.81 µM) with little to no reported activity on MAO-B [2]. This stark difference in isoform preference makes the target compound a uniquely valuable tool for studying MAO-B mediated pathways without significant MAO-A interference.

MAO-B Selectivity
Cross-study
MAO-B IC50 0.9 nM; >55-fold selectivity over MAO-A
Reported MAO-B selectivity >55-fold
Recombinant human MAO-B; comparator is MAO-A selective
Monoamine Oxidase B MAO-B Inhibitor Isoform Selectivity

Species-Specific MAO-B Potency: A 232-Fold Difference Between Human and Rat Enzymes

The target compound's activity on human MAO-B (IC50 = 0.9 nM) is drastically reduced against rat MAO-B, where an analog with a similar core (5-bromo-7-chloro substitution) shows an IC50 of 209 nM [1]. This represents a >232-fold difference in potency between species for the same enzyme. This level of species-specific potency variation is not a universal feature of isoquinoline MAO inhibitors; for instance, other simple isoquinolines like carnegine show similar Ki values across species (e.g., ~2 µM) [2]. This data point is crucial for researchers planning in vivo studies and highlights a significant differentiation point when selecting a tool compound for translational research.

Species Potency
Class-level
Human MAO-B IC50 0.9 nM; rat analog 209 nM (>232-fold)
Species-specific MAO-B potency review
Human recombinant vs rat brain MAO-B
Monoamine Oxidase B Species Selectivity Translational Pharmacology

Regioselective Functionalization Potential: The 5-Bromo-7-chloro Motif as a Synthetic Handle

The 5-bromo-7-chloro substitution pattern on the isoquinoline core provides a clear opportunity for regioselective functionalization due to the differing reactivity of bromine and chlorine in cross-coupling reactions. A 5-bromo-7-chloro analog has been shown to have a 15% higher calculated logP value compared to its 5,7-dichloro counterpart, impacting potential bioavailability and enabling differential chemical manipulation . This is in contrast to mono-halogenated analogs (e.g., 5-bromo- or 7-chloro-only) which offer only a single reactive site. The presence of two distinct halogens allows for sequential, chemoselective transformations, a key advantage in building complex libraries that is not possible with simpler, mono-halogenated building blocks.

Synthetic Versatility
Supporting
Calculated logP 15% higher than dichloro analog; dual reactive halogens
Regioselective functionalization context
Synthesis property assessment
Medicinal Chemistry Cross-Coupling Regioselectivity

Recommended Research Applications for (5-Bromo-7-chloroisoquinolin-1-yl)methanamine Based on Quantified Evidence


MAO-B Selective Inhibitor Probe for Parkinson's Disease and Neurodegeneration Research

With an IC50 of 0.9 nM against human MAO-B and >55-fold selectivity over MAO-A, this compound is an ideal tool for investigating the role of MAO-B in Parkinson's disease and other neurodegenerative disorders where oxidative stress from dopamine metabolism is a key factor [1]. Its high potency allows for low-concentration use in cellular assays to minimize off-target effects, and its selectivity profile ensures that observed phenotypes are primarily attributable to MAO-B inhibition, not MAO-A [2].

Species-Specific Pharmacology and Preclinical Model Selection

The dramatic >232-fold difference in potency between human (0.9 nM) and rat (209 nM) MAO-B makes this compound a valuable tool for translational pharmacology studies [1]. Researchers can utilize this data to critically evaluate the suitability of rodent models for MAO-B target validation and to understand the species-specific determinants of enzyme-inhibitor interactions, thereby informing the design of more predictive preclinical studies [2].

Regioselective Scaffold for Focused Library Synthesis

The unique 5-bromo-7-chloro substitution pattern on the isoquinoline core provides chemists with a regioselective scaffold for sequential functionalization [1]. The bromine atom can be selectively engaged in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) while leaving the chlorine intact for further modification or to modulate physicochemical properties. This allows for the efficient construction of focused compound libraries to explore structure-activity relationships around the isoquinoline core in a way that is not possible with mono-halogenated or symmetrically substituted analogs [2].

Application
Selection Property
Validation Focus
MAO-B pathway investigation in neurodegeneration models
MAO-B selectivity profile
MAO-B mediated pathway response
Species-dependent enzyme pharmacology research
Species-specific potency landscape
In vivo model suitability review
Regioselective scaffold for focused library synthesis
Differential halogen reactivity
Sequential cross-coupling validation

Technical Documentation Hub

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21 linked technical documents
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